molecular formula C9H12Cl2N2O B1441830 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol CAS No. 1179140-48-7

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Cat. No.: B1441830
CAS No.: 1179140-48-7
M. Wt: 235.11 g/mol
InChI Key: CBHOZLSOMBNGMR-UHFFFAOYSA-N
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Description

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is an organic compound that features a phenol group substituted with two chlorine atoms and a side chain containing two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the aminoethylamino group. The reaction is typically performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler compound with similar amino and hydroxyl groups.

    4,6-Dichlorophenol: The parent compound without the aminoethylamino side chain.

    2-(2-Aminoethylamino)ethanol: A related compound with similar functional groups but lacking the phenol ring.

Uniqueness

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is unique due to the combination of its phenol ring, chlorine substituents, and aminoethylamino side chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHOZLSOMBNGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNCCN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716845
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179140-48-7
Record name 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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